Cascarillin
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Overview
Description
Cascarillin is a natural compound found in the bark of the tree Croton eluteria, commonly known as the cascarilla tree. This compound has been used for centuries in traditional medicine, and recent scientific research has shown promising results for its potential use in treating various diseases. In
Scientific Research Applications
Diterpenoids from Cascarilla
Cascarilla, a cheap source of polyfunctionalized diterpenoids, provides cascarillin and other diterpenoids with diverse structural types. The structural diversity in cascarilla clerodanes mainly involves linkage between carbocyclic and heterocyclic moieties, and functionalization at specific core positions. Cascarillin, initially thought to be a gamma-hydroxyaldehyde, is actually a mixture of interconverting gamma-lactols (Fattorusso et al., 2002).
Minor Diterpenoids and Gastric Acid Secretion
Research identified three new diterpenoids from cascarilla and examined cascarilla extract and cascarillin's effects on gastric acid secretion. Cascarillin was found to significantly increase histamine-induced gastric acid secretion, providing a rationale for cascarilla's use in improving digestion (Appendino et al., 2003).
Three Clerodane Diterpenoids
This study isolated three furanoid clerodanes from Croton eluteria Bennett, named cascarillin B, C, and D. Their structures were established through spectroscopic methods, contributing to the understanding of cascarillin's chemical diversity (Vigor et al., 2001).
Structural Analysis of Cascarillin
An X-ray crystal-structure analysis of deacetylcascarillin acetal iodoacetate established the constitution and absolute stereochemistry of cascarillin. This study provided crucial insights into the molecular structure of cascarillin, aiding further research (McEachan et al., 1966).
properties
CAS RN |
10118-56-6 |
---|---|
Product Name |
Cascarillin |
Molecular Formula |
C22H32O7 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[(2R,3S,4S,4aS,7R,8R,8aR)-4-formyl-4-[(2R)-2-(furan-3-yl)-2-hydroxyethyl]-7,8-dihydroxy-3,8,8a-trimethyl-2,3,4a,5,6,7-hexahydro-1H-naphthalen-2-yl] acetate |
InChI |
InChI=1S/C22H32O7/c1-13-17(29-14(2)24)10-20(3)18(5-6-19(26)21(20,4)27)22(13,12-23)9-16(25)15-7-8-28-11-15/h7-8,11-13,16-19,25-27H,5-6,9-10H2,1-4H3/t13-,16-,17-,18+,19-,20-,21+,22-/m1/s1 |
InChI Key |
ZOWKQQIGQBVKSV-BZLLESMPSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@]1(C[C@H](C3=COC=C3)O)C=O)CC[C@H]([C@]2(C)O)O)C)OC(=O)C |
SMILES |
CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C |
Canonical SMILES |
CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C |
melting_point |
Mp 203.5 ° 203.5°C |
Other CAS RN |
10118-56-6 |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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